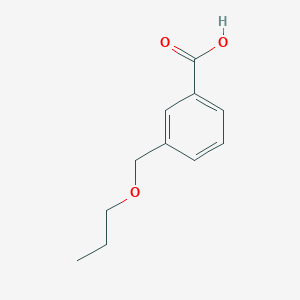
3-Propoxymethyl-benzoic acid
Cat. No. B8711524
M. Wt: 194.23 g/mol
InChI Key: NKTJEFINYQMVCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08466199B2
Procedure details


The reaction of propanol and 3-Chloromethyl-benzoic acid in the presence of sodium hydride was performed as described for Compound 33 to give 3-propoxymethyl-benzoic acid as white powder. 1H-NMR (400 MHz, d6-DMSO): 7.89 (m, 1 arom.H); 7.84 (m, 1 arom.H); 7.53 (m, 1 arom.H); 7.46 (m, 1 arom.H); 4.50 (s, OCH2C6H4—); 3.38 (t, CH3CH2CH2O); 1.54 (m, CH3CH2CH2O); 0.87 (t, CH3CH2CH2O). 13C-NMR (100 MHz, d6-DMSO): 167.25 (—C═O); 139.31; 131.63; 130.77; 128.51; 128.22; 128.01; 71.40; 71.16; 22.43; 10.56.
Name
Compound 33
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([OH:8])=[O:7].[H-].[Na+].[CH2:14]([O:18]CC1C=CC(C(O)=O)=CC=1)[CH2:15][CH:16]=C>C(O)CC>[CH2:14]([O:18][CH2:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([OH:8])=[O:7])[CH2:15][CH3:16] |f:1.2|
|
Inputs


Step One
|
Name
|
Compound 33
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC=C)OCC1=CC=C(C(=O)O)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCC=1C=C(C(=O)O)C=CC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(CC)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)OCC=1C=C(C(=O)O)C=CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

